molecular formula C10H12N2O4 B8788884 (1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

Cat. No.: B8788884
M. Wt: 224.21 g/mol
InChI Key: JCSNHEYOIASGKU-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3’-Anhydrothymidine can be synthesized from thymidine through a one-step procedure involving the heating of thymidine with an excess of diphenyl sulphite in dimethylacetamide solution . This reaction yields 2,3’-Anhydrothymidine in approximately 65% yield . Another method involves a tandem Mitsunobu reaction, which transforms thymidine into its 2,3’-anhydro derivative in about 80% yield .

Industrial Production Methods: While specific industrial production methods for 2,3’-Anhydrothymidine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of diphenyl sulphite and dimethylacetamide, as well as the Mitsunobu reaction, are feasible for large-scale synthesis with appropriate adjustments to reaction conditions and purification processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1

InChI Key

JCSNHEYOIASGKU-XLPZGREQSA-N

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC2=NC1=O

Canonical SMILES

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O

Origin of Product

United States

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